N,N-bis(furan-2-ylmethyl)-4-methoxybenzamide

Catalog No.
S11811780
CAS No.
M.F
C18H17NO4
M. Wt
311.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N-bis(furan-2-ylmethyl)-4-methoxybenzamide

Product Name

N,N-bis(furan-2-ylmethyl)-4-methoxybenzamide

IUPAC Name

N,N-bis(furan-2-ylmethyl)-4-methoxybenzamide

Molecular Formula

C18H17NO4

Molecular Weight

311.3 g/mol

InChI

InChI=1S/C18H17NO4/c1-21-15-8-6-14(7-9-15)18(20)19(12-16-4-2-10-22-16)13-17-5-3-11-23-17/h2-11H,12-13H2,1H3

InChI Key

OPKJKDVASHHZKL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N(CC2=CC=CO2)CC3=CC=CO3

N,N-bis(furan-2-ylmethyl)-4-methoxybenzamide is a synthetic organic compound characterized by its unique structure, which includes two furan-2-ylmethyl groups and a 4-methoxybenzamide moiety. This compound is notable for its potential applications in medicinal chemistry and material science due to the presence of the furan ring, which is known for its reactivity and biological activity.

Typical of amides and furan derivatives. Notably, it can undergo:

  • Nucleophilic substitution: The furan rings can act as nucleophiles in reactions with electrophiles.
  • Condensation reactions: It may react with aldehydes or ketones to form more complex structures.
  • Cycloaddition reactions: The furan moiety can participate in Diels-Alder reactions, forming new cyclic compounds.

The synthesis of related compounds often involves microwave-assisted methods that enhance yield and reduce reaction times, utilizing coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .

Compounds containing furan rings, including N,N-bis(furan-2-ylmethyl)-4-methoxybenzamide, exhibit a range of biological activities. Studies suggest that derivatives of furan can possess:

  • Antimicrobial properties: Some furan derivatives have shown effectiveness against various bacterial strains.
  • Anticancer activity: Research indicates potential cytotoxic effects against cancer cell lines.
  • Enzyme inhibition: Certain compounds can inhibit specific enzymes, impacting metabolic pathways.

The specific biological activity of N,N-bis(furan-2-ylmethyl)-4-methoxybenzamide remains to be fully characterized but is an area of active investigation.

The synthesis of N,N-bis(furan-2-ylmethyl)-4-methoxybenzamide can be achieved through several methods:

  • Microwave-assisted synthesis: This method utilizes microwave irradiation to facilitate the reaction between 4-methoxybenzoic acid derivatives and furfurylamine or related compounds, enhancing yield and reducing reaction time .
  • Conventional heating: Traditional methods involve refluxing the reactants in suitable solvents, although this approach may require longer reaction times and higher temperatures.
  • Stepwise synthesis: The compound can also be synthesized in a stepwise manner by first forming intermediates such as furan derivatives before coupling them with 4-methoxybenzamide.

N,N-bis(furan-2-ylmethyl)-4-methoxybenzamide has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it could be developed into a drug candidate for treating infections or cancer.
  • Material science: The compound may be used in the development of novel materials with specific electronic or optical properties due to the presence of the furan ring.
  • Agriculture: It might serve as a precursor for agrochemicals aimed at pest control.

Interaction studies involving N,N-bis(furan-2-ylmethyl)-4-methoxybenzamide typically focus on its binding affinity to biological targets such as enzymes or receptors. These studies are crucial for understanding its mechanism of action and potential therapeutic effects. Preliminary data suggest that similar compounds can interact with various biomolecules, leading to modulation of their activity.

N,N-bis(furan-2-ylmethyl)-4-methoxybenzamide shares structural features with several other compounds. Here is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
Furan-2-carboxylic acidContains a single furan ringSimpler structure, less functional diversity
4-Methoxybenzoic acidContains a methoxy group and benzene ringLacks the furan moiety
N-(Furan-2-ylmethyl)acetamideContains one furan ring and an acetamide groupLess complex than N,N-bis(furan-2-ylmethyl)-4-methoxybenzamide

N,N-bis(furan-2-ylmethyl)-4-methoxybenzamide stands out due to its dual furan functionality combined with the methoxybenzamide structure, potentially enhancing its reactivity and biological properties compared to simpler analogs.

XLogP3

2.5

Hydrogen Bond Acceptor Count

4

Exact Mass

311.11575802 g/mol

Monoisotopic Mass

311.11575802 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-09-2024

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